Calcium Hopantenate GABA Receptor Binding: Weak Direct Affinity (0.2% Cross-Reactivity) Distinguishes from Potent GABA Agonists
In a radioreceptor assay (RRA) using [3H]-GABA as the radioligand, calcium hopantenate (HOPA) inhibited GABA receptor binding in a dose-dependent manner with a cross-reactive potency of only 0.2% relative to GABA itself [1]. This weak direct affinity stands in contrast to full GABA-B agonists such as baclofen, which exhibit substantially higher binding affinity (Ki values in the nanomolar to low micromolar range depending on receptor subtype), and to the endogenous ligand GABA, which serves as the 100% reference standard [1]. The 0.2% cross-reactive potency establishes calcium hopantenate as a mild neuromodulator rather than a potent direct agonist.
| Evidence Dimension | GABA receptor binding affinity (in vitro) |
|---|---|
| Target Compound Data | 0.2% cross-reactive potency (inhibition of [3H]-GABA binding) |
| Comparator Or Baseline | GABA (endogenous ligand): 100% reference activity; Baclofen (GABA-B agonist): Ki ~0.2-2 µM (class-level, not from same study) |
| Quantified Difference | Approximately 500-fold lower direct binding potency than GABA |
| Conditions | Radioreceptor assay (RRA) using [3H]-GABA as radioligand; rat brain membrane preparations |
Why This Matters
This quantitative evidence distinguishes calcium hopantenate from potent GABA-B agonists, informing selection when mild neuromodulation with minimal direct receptor activation is the research or formulation requirement.
- [1] Ogawa N, Tsukamoto S, Hirose Y, et al. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain. Japanese Journal of Pharmacology. 1985;37(1):45-50. PMID: 2985852. View Source
